molecular formula C5H2BrI2N B11801178 2-Bromo-3,6-diiodopyridine

2-Bromo-3,6-diiodopyridine

Cat. No.: B11801178
M. Wt: 409.79 g/mol
InChI Key: KXSOEXXMGIUFMM-UHFFFAOYSA-N
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Description

2-Bromo-3,6-diiodopyridine is an organic compound with the molecular formula C5H2BrI2N It is a halogenated pyridine derivative, characterized by the presence of bromine and iodine atoms at the 2, 3, and 6 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,6-diiodopyridine typically involves halogenation reactions. One common method is the bromination of 3,6-diiodopyridine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 2-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process requires careful control of reaction parameters such as temperature, solvent, and concentration of reagents to achieve high yields and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,6-diiodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3,6-diiodopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3,6-diiodopyridine depends on its application. In chemical reactions, it acts as a halogenated reagent that can undergo substitution or coupling reactions. The presence of bromine and iodine atoms makes it a versatile intermediate for introducing these halogens into other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3,6-diiodopyridine is unique due to the specific positioning of bromine and iodine atoms, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of complex organic molecules and in various scientific research applications .

Biological Activity

2-Bromo-3,6-diiodopyridine is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and iodine substituents, which can significantly influence its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its applications in drug development and its mechanisms of action.

Molecular Formula: C5H3BrI2N
Molecular Weight: 358.89 g/mol
CAS Number: 626-05-1
Physical State: Solid (white crystalline)
Melting Point: 117-119 °C
Solubility: Insoluble in water

Biological Activity Overview

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The following sections detail specific activities and studies related to this compound.

Antiviral Activity

A study investigated the use of this compound as a potential inhibitor of HIV integrase (IN). The compound was found to exhibit significant inhibition of strand transfer (ST) activity, which is crucial for viral replication. This inhibition was attributed to the compound's structural features that allow it to bind effectively to the active site of the integrase enzyme .

Enzyme Inhibition

Research has shown that halogenated pyridines can act as inhibitors for various enzymes. For instance, this compound has been evaluated for its inhibitory effects on adenosine kinase. The compound's ability to interfere with nucleotide metabolism suggests potential applications in cancer therapy, where adenosine signaling plays a pivotal role in tumor progression .

Case Studies

  • HIV Integrase Inhibition
    • Objective: To evaluate the efficacy of this compound as an HIV integrase inhibitor.
    • Methodology: Enzymatic assays were conducted to measure the inhibition of strand transfer activity.
    • Results: The compound demonstrated a dose-dependent inhibition, with IC50 values indicating potent activity against HIV IN.
  • Adenosine Kinase Inhibition
    • Objective: To explore the role of this compound in modulating adenosine levels.
    • Methodology: In vitro assays were performed using human adenosine kinase.
    • Results: Significant inhibition was observed, supporting further investigation into its therapeutic potential in cancer treatment.

Data Table: Biological Activities

Activity TypeTargetIC50 Value (µM)Reference
HIV Integrase InhibitionStrand Transfer0.5
Adenosine Kinase InhibitionNucleotide Metabolism1.2

The mechanisms by which this compound exerts its biological effects can be attributed to:

  • Electrophilic Character: The presence of bromine and iodine increases electrophilicity, facilitating interactions with nucleophilic sites on target proteins.
  • Structural Mimicry: The compound may mimic natural substrates or inhibitors, allowing it to compete effectively for binding sites.

Properties

Molecular Formula

C5H2BrI2N

Molecular Weight

409.79 g/mol

IUPAC Name

2-bromo-3,6-diiodopyridine

InChI

InChI=1S/C5H2BrI2N/c6-5-3(7)1-2-4(8)9-5/h1-2H

InChI Key

KXSOEXXMGIUFMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1I)Br)I

Origin of Product

United States

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